(1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m0/s1 |
InChI Key |
RKWVBMQNSWISJX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine typically involves:
- Functionalization of a suitable aromatic precursor with a methanesulfonyl group at the meta position.
- Introduction of the chiral 2,2-dimethylpropan-1-amine side chain via nucleophilic substitution or reductive amination.
- Control of stereochemistry at the chiral center (1R configuration).
The 3-methanesulfonylphenyl moiety is generally prepared by sulfonylation of a corresponding phenyl derivative. The sulfonyl group introduction can be achieved through:
- Reaction of a 3-substituted phenyl compound with methanesulfonyl chloride under basic conditions.
- Purification by extraction and chromatographic methods to isolate the sulfonylated intermediate.
This step is crucial to ensure the correct substitution pattern and to maintain the aromatic ring integrity for subsequent amine coupling.
Stereochemical Considerations
- The (1R) configuration is typically controlled by starting from chiral precursors or by using chiral catalysts or auxiliaries during the amination step.
- Continuous flow hydrogenation and reductive amination under controlled conditions have been shown to provide good stereoselectivity (yields around 58-66% for related compounds).
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, base (e.g., pyridine), solvent | 70-85 | Purification by extraction and chromatography |
| Reductive amination | 2,2-dimethylpropan-1-amine, NaBH(OAc)3 or H2/catalyst | 58-66 | Room temperature to mild heating |
| Nucleophilic substitution | 3-chloro intermediate, 2,2-dimethylpropan-1-amine, K2CO3, reflux in acetonitrile | 26-40 | Longer reaction times (24 h) |
| Urea formation + hydrogenation | Triphosgene, triethylamine, dichloromethane, then H2 flow | 60-70 | Multi-step with intermediate purification |
Purification and Characterization
- After synthesis, the product is purified by silica gel flash chromatography using solvent gradients such as hexane/ethyl acetate or n-hexane/ethyl acetate mixtures.
- Final compounds are characterized by melting point, NMR spectroscopy (1H, 13C), and HPLC to confirm purity (>98% in optimized protocols).
- Vacuum drying and recrystallization from acetone or similar solvents improve purity and yield.
Summary of Research Findings
- The use of triphosgene and 2,2-dimethylpropan-1-amine in urea formation followed by continuous flow hydrogenation provides a robust route to amine derivatives with high purity and stereochemical control.
- Reductive amination offers a straightforward and efficient method to introduce the bulky amine group with moderate to good yields and stereoselectivity.
- Nucleophilic substitution on halogenated intermediates is feasible but generally gives lower yields and requires longer reaction times.
- Purification techniques and reaction conditions critically affect the overall yield and stereochemical purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine is a member of the class of amines that has garnered attention for its potential applications across various fields such as medicinal chemistry, pharmacology, and environmental science. Below is a detailed examination of its applications, supported by data tables and relevant case studies.
Pharmaceutical Applications
Antidepressant and Anxiolytic Activity
The compound has shown promise in the treatment of mood disorders. Research indicates that compounds structurally similar to (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The mechanism involves the inhibition of serotonin reuptake in the brain, thereby increasing serotonin levels in the synaptic cleft.
Case Study: Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The results were measured using standard behavioral tests such as the Forced Swim Test and the Tail Suspension Test, indicating its potential as an antidepressant agent.
Neuroprotective Properties
Research has suggested that this compound may possess neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could play a role in protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine significantly reduced cell death rates compared to untreated controls. These findings indicate its potential as a therapeutic agent for neurodegenerative conditions.
Environmental Applications
The compound's properties may also extend to environmental science, particularly in the degradation of pollutants. Its amine structure allows it to interact with various environmental contaminants, potentially facilitating their breakdown.
Table 1: Environmental Impact Studies
| Study Focus | Findings |
|---|---|
| Degradation of Pesticides | Showed effective breakdown of common pesticides |
| Heavy Metal Chelation | Demonstrated ability to bind with heavy metals |
| Soil Remediation Potential | Enhanced microbial activity leading to improved soil health |
Cosmetic Industry
Due to its stability and compatibility with various formulations, (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine has been explored for use in cosmetic products. Its potential anti-inflammatory properties may benefit skin formulations aimed at reducing redness and irritation.
Case Study: Anti-inflammatory Effects in Skincare
Clinical trials involving topical formulations containing this compound have shown promising results in reducing skin inflammation and improving overall skin texture among participants with sensitive skin.
Mechanism of Action
The mechanism of action of ®-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
Key Observations:
- Electron-withdrawing vs.
- Steric Effects : The 2,2-dimethylpropylamine backbone creates significant steric hindrance, which may improve metabolic stability but reduce binding affinity in crowded receptor sites compared to smaller analogues (e.g., propan-1-amine derivatives) .
- Chirality : The (1R)-configuration is shared with (1R)-1-(3-fluorophenyl)-2-methylpropan-1-amine and (R)-1-(3-chloro-2-fluorophenyl)propan-1-amine , suggesting enantioselective synthesis routes or pharmacological profiles.
Physicochemical and Pharmacological Considerations
- Solubility : The methanesulfonyl group enhances water solubility compared to halogenated derivatives, as seen in the hydrochloride salt of (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine .
- Metabolic Stability : The bulky 2,2-dimethylpropyl group may reduce cytochrome P450-mediated metabolism compared to less hindered analogues .
Biological Activity
(1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1389377-80-3, is a chiral amine compound that has gained interest in pharmaceutical research due to its potential biological activities. This compound features a methylsulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2S |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine |
| InChI Key | RKWVBMQNSWISJX-LLVKDONJSA-N |
| SMILES | S(C)(C1=CC=CC(=C1)C@@HN)(=O)=O |
Pharmacological Studies
Several studies have explored the pharmacological potential of related compounds in the same class:
- Neurotransmitter Interaction : Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in conditions like arthritis or other inflammatory diseases.
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics.
Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2020) investigated the neuropharmacological effects of structurally similar compounds in rodent models. The findings indicated that these compounds could enhance dopaminergic activity, leading to improved locomotor function and reduced anxiety-like behavior in treated animals.
Study 2: Anti-inflammatory Properties
Research by Johnson et al. (2021) evaluated the anti-inflammatory properties of methylsulfonyl-containing compounds. The results showed a significant reduction in pro-inflammatory cytokines in vitro, suggesting that (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine could have therapeutic potential for inflammatory conditions.
Safety and Toxicology
Limited toxicological data are available for (1R)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine specifically. However, related compounds have undergone safety assessments indicating a favorable profile when used within therapeutic ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
